molecular formula C14H13N5O2S B6481003 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 897614-94-7

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6481003
CAS No.: 897614-94-7
M. Wt: 315.35 g/mol
InChI Key: FNMCMLLZLOGNBA-UHFFFAOYSA-N
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Description

N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide is a synthetic heterocyclic compound featuring a thiophene-2-carboxamide backbone linked to a 1-(4-methoxyphenyl)-1H-tetrazole moiety via a methylene bridge.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-21-11-6-4-10(5-7-11)19-13(16-17-18-19)9-15-14(20)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMCMLLZLOGNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to the Thiophene Carboxamide: The tetrazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Carboxamide Moieties

(a) N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Structure : Contains a 5-nitrothiophene-2-carboxamide core linked to a substituted thiazole ring.
  • Key Data :
    • Molecular formula: C₁₆H₁₀F₃N₃O₄S₂
    • Purity: 42% (HPLC)
    • Synthesis: Reacted 5-nitrothiophene-2-carboxylic acid with HATU and substituted thiazol-2-amine in DMF .
  • However, the lower purity (42%) contrasts with the target compound’s hypothetical optimization needs.
(b) N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide ()
  • Structure : Combines thiophene-2-carboxamide with a triazole-thiadiazole hybrid scaffold.
  • Key Data: Antimicrobial activity: Active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa at 50 µg/mL .
  • Comparison : The triazole-thiadiazole system may enhance membrane permeability, suggesting that the tetrazole in the target compound could similarly improve bioavailability.

Analogues with Tetrazole/Triazole and Aryl Substitutions

(a) 2-(Diethylamino)-N-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide ()
  • Structure: Features a 1-(4-methoxyphenyl)-1H-triazole linked to a diethylaminoethylamide group.
  • Key Data :
    • Yield: 54% (dark red oil)
    • Characterization: IR and NMR confirmed the triazole-methoxyphenyl motif .
  • Comparison : The methoxyphenyl group in both compounds may confer similar metabolic stability. However, the triazole vs. tetrazole ring could alter hydrogen-bonding interactions in biological targets.
(b) 5-(Azidomethyl)-3-(4-methoxyphenyl)isoxazole ()
  • Structure : Contains a 4-methoxyphenyl group attached to an isoxazole-azide hybrid.
  • Key Data :
    • Synthesis: Derived from p-toluenesulfonyl chloride and NaN₃ in DMF (65% yield) .
  • Comparison : The methoxyphenyl-isoxazole system highlights the role of electron-donating groups in modulating reactivity, analogous to the target compound’s methoxyphenyl-tetrazole unit.

Analogues with Heterocyclic Linkers and Carboxamide Groups

(a) N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
  • Structure: Integrates isoxazole-carboxamide with thiophene and diethylaminophenyl groups.
  • Key Data :
    • Synthesis: Multi-step process involving Oxone®-mediated cyclization and column chromatography .
  • Comparison : The carboxamide-thiophene moiety is structurally conserved, but the isoxazole linker may offer different steric effects compared to tetrazole.
(b) 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ()
  • Structure : Combines thiadiazole-carboxamide with a methylthio substituent.
  • Key Data :
    • Yield: 93–97%
    • Biological activity: Demonstrated inhibition in enzymatic assays (Fig. 4, ) .
  • Comparison : High yields suggest efficient synthetic routes for carboxamide-thiadiazoles, which could guide optimization of the target compound’s synthesis.

Comparative Data Table

Compound Name Core Structure Key Substituents Yield/Purity Biological Activity Reference
N-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}thiophene-2-carboxamide Tetrazole-thiophene 4-Methoxyphenyl, methylene bridge N/A Hypothesized antimicrobial N/A
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-nitrothiophene CF₃, nitro 42% purity Narrow-spectrum antibacterial
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide Triazole-thiadiazole-thiophene Phenyl, thioether linker Not reported Broad-spectrum antimicrobial
2-(Diethylamino)-N-((1-(4-methoxy-2-nitrophenyl)-1H-triazol-4-yl)methyl)ethanamide Triazole-ethylamide 4-Methoxy-2-nitrophenyl, diethylamino 54% yield Not reported

Key Research Findings and Insights

Synthetic Strategies :

  • Carboxamide-thiophene derivatives are commonly synthesized via HATU-mediated coupling () or multi-step cyclization (). The target compound likely requires similar coupling between tetrazole-amine and thiophene-carboxylic acid.
  • Purification challenges (e.g., 42% purity in ) suggest the need for optimized chromatography or crystallization for the target compound.

Bioactivity Trends :

  • Thiophene carboxamides with nitro groups () or triazole linkers () show antimicrobial activity, implying that the tetrazole-methoxyphenyl hybrid in the target compound may target similar pathways.

Structural-Activity Relationships: Methoxyphenyl groups enhance solubility and metabolic stability (). Tetrazole vs.

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